Superacidity: A 10,000-Fold Increase in Acid Strength over Triflic Acid
Tris[(trifluoromethyl)sulfonyl]methane (triflidic acid) is a significantly stronger Brønsted acid than its closest analog, triflic acid (CF3SO3H). Its aqueous pKa is estimated to be –18.6, compared to triflic acid's pKa of –14 [1][2]. This represents an acidity that is 10⁴ (10,000) times greater, a quantifiable difference in acid strength [1]. For reference, the conjugate acid of the common battery electrolyte salt, bis(trifluoromethylsulfonyl)imide (HNTf2), has a pKa of –12.3 in 1,2-dichloroethane (relative to picric acid), making triflidic acid substantially more acidic in comparable non-aqueous media [3].
| Evidence Dimension | Acid Strength (pKa) |
|---|---|
| Target Compound Data | pKa = –18.6 (aqueous, estimated) |
| Comparator Or Baseline | Triflic acid (CF3SO3H): pKa = –14 (aqueous); Bis(trifluoromethylsulfonyl)imide (HNTf2): pKa = –12.3 (1,2-dichloroethane, rel. picric acid) |
| Quantified Difference | 10,000x more acidic than triflic acid (based on pKa difference of ~4.6 units); >10,000x more acidic than HNTf2 based on pKa difference in non-aqueous media. |
| Conditions | Estimated aqueous pKa; comparative data in 1,2-dichloroethane for HNTf2. |
Why This Matters
This extreme acidity enables catalysis of reactions that are inert to weaker acids like triflic acid, and it allows for the use of lower catalyst loadings to achieve equivalent or faster reaction rates.
- [1] Wikipedia contributors. (2024). Triflidic acid. Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/Triflidic_acid View Source
- [2] Barrett, A. G. M., Braddock, D. C., & Raju, G. S. (2004). Tris[(trifluoromethyl)sulfonyl]methane and Related Salts. Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. https://doi.org/10.1002/047084289X.rn00441 View Source
- [3] TheFreeDictionary.com. (n.d.). Bistriflimide. In Encyclopedia. Retrieved from https://encyclopedia.thefreedictionary.com/Bistriflimide View Source
